Chemical properties of Methyl 2,6-dichloro-4-iodonicotinate
Chemical properties of Methyl 2,6-dichloro-4-iodonicotinate
An In-Depth Technical Guide to the Synthesis, Reactivity, and Application of Methyl 2,6-dichloro-4-iodonicotinate
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] The strategic functionalization of the pyridine ring is paramount for tuning the physicochemical and pharmacological properties of these molecules. Poly-halogenated pyridines, in particular, serve as exceptionally versatile intermediates, allowing for the controlled and sequential introduction of various substituents.
This guide focuses on Methyl 2,6-dichloro-4-iodonicotinate , a highly functionalized pyridine derivative. Its unique architecture, featuring a methyl ester at the C3 position and three halogen atoms with distinct reactivities (two chloro groups at C2 and C6, and an iodo group at C4), makes it a powerful building block for constructing complex, multi-substituted pyridine structures. The differential reactivity of the C-I and C-Cl bonds under palladium catalysis is the key to its synthetic utility, enabling a regioselective approach to molecular elaboration.[3]
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a proposed synthetic pathway, predicted analytical characteristics, a detailed exploration of its site-selective reactivity, and practical, field-proven protocols for its strategic application in organic synthesis.
PART 1: Synthesis and Characterization
While Methyl 2,6-dichloro-4-iodonicotinate is not a widely cataloged commercial compound, its synthesis is logically conceived from readily available precursors. This section outlines a proposed synthetic route and predicts the key spectroscopic features for its characterization.
Proposed Synthetic Pathway
The most logical synthetic approach begins with the commercially available 2,6-dichloroisonicotinic acid .[4] The strategy involves a two-step process: regioselective iodination at the electron-rich C4 position, followed by esterification of the carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthetic Protocol (Proposed)
This protocol is based on established methods for the iodination and esterification of pyridine derivatives.
Step 1: Synthesis of 2,6-Dichloro-4-iodonicotinic Acid
-
Rationale: The C4 position of the 2,6-dichloropyridine ring is activated towards electrophilic substitution. A strong iodinating agent is required to achieve this transformation.
-
Procedure:
-
To a stirred solution of fuming sulfuric acid, add 2,6-dichloroisonicotinic acid (1.0 eq.).
-
Add iodine (I₂) (0.5 eq.) and iodic acid (HIO₃) (0.4 eq.) portion-wise, maintaining the temperature below 20°C.
-
Heat the reaction mixture to 80-90°C and stir for 12-18 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water and sodium thiosulfate solution to remove excess iodine, and then dried under vacuum.
-
Step 2: Synthesis of Methyl 2,6-dichloro-4-iodonicotinate
-
Rationale: Fischer esterification is a classic and reliable method for converting carboxylic acids to methyl esters using methanol in the presence of a strong acid catalyst.
-
Procedure:
-
Suspend the crude 2,6-dichloro-4-iodonicotinic acid (1.0 eq.) in methanol (10-20 volumes).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq.) as a catalyst.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and reduce the volume of methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate or dichloromethane (3x).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final compound.
-
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized Methyl 2,6-dichloro-4-iodonicotinate would be confirmed using standard spectroscopic methods. The expected data, based on analysis of similar structures, are summarized below.[5][6][7][8][9]
| Technique | Predicted Key Features |
| ¹H NMR (CDCl₃) | δ ~8.1-8.3 ppm (s, 1H): A single proton at the C5 position, appearing as a singlet. Its downfield shift is due to the deshielding effects of the adjacent chloro (C6) and iodo (C4) substituents. δ ~3.9-4.0 ppm (s, 3H): The three protons of the methyl ester group, appearing as a sharp singlet. |
| ¹³C NMR (CDCl₃) | δ ~163-165 ppm: Carbonyl carbon of the ester. δ ~150-155 ppm: C2 and C6 carbons bearing chlorine atoms. δ ~140-145 ppm: C3 carbon attached to the ester. δ ~130-135 ppm: C5 carbon. δ ~100-105 ppm: C4 carbon bearing the iodine atom (significant upfield shift due to the heavy atom effect). δ ~53-54 ppm: Methyl carbon of the ester. |
| IR Spectroscopy (KBr) | ~1730-1740 cm⁻¹: Strong C=O stretching vibration from the methyl ester. ~1540-1580 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring. ~1250-1300 cm⁻¹: C-O stretching of the ester. ~700-800 cm⁻¹: C-Cl stretching vibrations. |
| Mass Spectrometry (EI) | M⁺ peak: A prominent molecular ion peak is expected. Isotopic Pattern: A characteristic (M, M+2, M+4) pattern with a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.[10][11] |
PART 2: Chemical Reactivity and Strategic Applications
The synthetic power of Methyl 2,6-dichloro-4-iodonicotinate lies in the differential reactivity of its halogen substituents. This allows for a hierarchical approach to functionalization, enabling the precise and independent modification of the C4, C2, and C6 positions.
The Principle of Differential Halogen Reactivity
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows a well-established trend: C-I > C-Br >> C-Cl .[12] This hierarchy is fundamental to the synthetic strategy. The C4-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C2-Cl and C6-Cl bonds. This allows for highly selective reactions at the C4 position while leaving the chloro substituents intact for subsequent transformations.[3][13]
Caption: Workflow for sequential cross-coupling reactions.
Site-Selective Cross-Coupling at the C4-Position
The C-I bond is the primary site for initial functionalization. Standard cross-coupling conditions can be employed with high regioselectivity.
-
Objective: To introduce an aryl or heteroaryl substituent at the C4 position.[3][14]
-
Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids.[12]
-
Step-by-Step Methodology:
-
To a reaction vessel, add Methyl 2,6-dichloro-4-iodonicotinate (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).
-
Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq.) or K₃PO₄ (3.0 eq.).
-
Add a solvent system, such as a mixture of toluene and water (e.g., 4:1) or dioxane.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.
-
-
Objective: To introduce an alkynyl substituent at the C4 position.[3][15][16]
-
Rationale: The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds. It utilizes a dual-catalyst system of palladium and copper(I), allowing the reaction to proceed under mild conditions.[13][17]
-
Step-by-Step Methodology:
-
To a reaction vessel, add Methyl 2,6-dichloro-4-iodonicotinate (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).
-
Dissolve the components in an appropriate solvent, typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the base. Anhydrous THF or DMF can be used as a co-solvent.
-
Purge the vessel with an inert gas.
-
Add the terminal alkyne (1.1-1.3 eq.) via syringe.
-
Stir the reaction at room temperature to 50°C. The reaction is often rapid (1-4 hours).
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Subsequent Functionalization at the C2/C6-Positions
Once the C4 position has been modified, the C-Cl bonds become targets for further diversification. These reactions typically require more forcing conditions or specialized catalytic systems compared to the initial C-I coupling.[3][18] Judicious choice of ligands, such as bulky N-heterocyclic carbenes (NHCs) or phosphines, can be crucial for achieving high yields and selectivity.[18][19] This stepwise approach allows for the synthesis of fully differentiated 2,4,6-trisubstituted pyridines, which are highly valuable scaffolds in drug discovery.
PART 3: Safety and Handling
As a halogenated, poly-functionalized heterocyclic compound, Methyl 2,6-dichloro-4-iodonicotinate should be handled with appropriate care. The following guidelines are based on safety data for structurally similar chemicals.[20][21][22]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[21]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[20] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[22]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. Seek medical attention if irritation persists.[21]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[20]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[20]
-
Conclusion
Methyl 2,6-dichloro-4-iodonicotinate stands out as a highly valuable and strategically designed synthetic intermediate. Its primary strength lies in the differential reactivity of its three halogen atoms, which enables a controlled, regioselective, and sequential functionalization of the pyridine ring. By first leveraging the high reactivity of the C4-iodo bond through established cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, chemists can introduce a wide array of molecular fragments. The remaining C2- and C6-chloro positions can then be addressed in subsequent steps, providing access to complex, tri-substituted pyridine derivatives that would be challenging to synthesize by other means. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this powerful building block in the pursuit of novel therapeutics and advanced materials.
References
- Benchchem. Application Notes and Protocols: 2,6-Dichloro-4- iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3DvwQaUIiyeAQoQBPZmFqRinoaxuf1iHizbl90YugIZigvCcrtsiwp0JWrbh5L-sJaZDrBTebnpxsZ2ruuh-2NgzcgHQb9ov7o0oPFIryOXQzGtD0iIm40rrDroOb5bSRlcbnoAAZ3ZmMvBK2qbP95W-JC8DCCwCBDHaiVf219kEYcNuiDKn9ScNxEjAVc6qb4Ye-DDcRUehmFHQxwke395pe-6YaD0oKsESuglaWT7GrvJtQvlpYp9znLIRADOU866SbyKMkwO67eCUvXO34xK1XZ9DqnfADeAVzLJ-uHb4QyQ==]
- International Journal of Research in Engineering and Science. Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1n_FpjdlGzzdpyH_SnCPvOpmJxZlx4Guo-PwnWIeMyV8_4BsjZELJLXs1QmQbrvSqV5rrdPCljIuRpbiAAarI6MJW11NsBnEqU-fP5Z1IVEEhN80FmhsTWfjfkTunTDGcSuDfcqOeYPHJqrMA2Fskyn9I2gqsEkE=]
- ResearchGate. Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUEyB7H6F8Y7ZLQn__hyCWJdDBC42hxxreU6C17pi2p9RkC5IVkLLFBEJrapc_4gTW50ApDjgso0pZOZ7Jq8U7W-HUrwQ4-q_xCQNZ-_eUQWuBgS_LkDf-P5bH02UuzRkAp7H9rs7CC7EQslJrXxPOnCxd_3eN7rfFQp64S2eo9ldQnWFEOfPSep2YWThOo5NlL6Kn92ASrojLNF9OlsBUKmclMC6RCE0x2oe_oRp_811OUIz8gOoMRx0GiVVJG4-Ju5hkT-A3]
- MedchemExpress.com. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIUD0ABq23dt77cpK4urT5417hfGi2eUbn5hoZWr1QRqI7xn8HQp-ArFQVujfcVZco0NxAe4j00k8FiN15-7iyWwE9s2APkxf6am8ngi2BCEAX0V1O0HrfwxLmHY5GJa-qAkqKzc43AAoJj4rcyWKH5IKyPpq9k8H4LJj0iiNVnNoB_ajG46fuoW4iV-qRR_qewEU8]
- ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01019a042]
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvWzdaVjexAw0D6DAinUo49y-Inmy4kuibSMYTSAd6PqRrt4krp7uwjard-Tsw7OL9zpQn65oN7poCblXBZ9OM-FDfbiWsRzunZkV4pFQss-TU1Trt7Y-zRdHCvnKcrTsbKzhLwNpK-zXE-OtjJ2wbhYbey8f2VvZS-UgXth2jc4hcPZjjlEbmN8ViLlFIsvRi6H2mOsxvAla3K5lr8DO4JDWGbIlKGc3NoArBM1dtvCp2XSkr-W93eS_gi12Gvhpk534DrVhHsI1zPrWQseM0RiMUM3wIqQM=]
- ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [URL: https://www.researchgate.
- SAFETY DATA SHEET. 3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-HNUdbLw9HKZ60rPx5wJtHbJkvcuG-r056nriHU6d4w8eBPXjGtaY830oVFVsz9d037IGJOCfqgbDar2zUfRJsyYx6OwYgbvBa0c7UOwIGo_r8OvZKh7f6pUrwOHP0TXgtbi_nwZNoDhtqOOVfVuB-0BEIu3Y-lqIhdrA5fG5pwe5B5QFtNySD-zAncT1WZY75KlburVcpC8HANbdjYvDEgbQZbAi6boqp0RYDDySWIqe7st1zrTaM3kPVAPgerDjauXuJlQiwMsJZ87w]
- AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [URL: https://pubs.aip.org/aip/jcp/article-abstract/45/10/3624/63044/Analysis-of-the-NMR-Spectrum-of-Pyridine]
- MilliporeSigma. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcv0VRMqCG0Y2XU_Y-kQsHSgiIq86UxKORbkaJ1nq4sYcbsKRsUz-w77ZwF3aHVDw1dODg9k_iCAZq876_rfiuciQOg0BkIneAi-w8HJjYqzXSxzbeAJLLsnXxw90qAHsFocn5JK02s-Ye]
- TCI Chemicals. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4yp7WLKDd0Z99e5lpCgdfM2syO1UquzkM8DqyUojHXHJKk4y1KS7OEklrOD0F5vYgb37rhFQbFVdtPxCkHpZ4Fa_4vZL-br7GGmPlW-3Vj7JvD4sU3Ci_YblwkXLQ9VlaKP09LoUxIj0Hns5cMGdl6g==]
- ResearchGate. ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. [URL: https://www.researchgate.net/publication/271221840_ChemInform_Abstract_Sonogashira_Reaction_on_Pyridinium_N-Haloheteroarylaminides_Regioselective_Synthesis_of_N-Alkyl-3-alkynyl-5-arylpyridin-2-yl_Amines]
- Semantic Scholar. Synthesis and (Spectro)electrochemistry of Ferrocenyl‐Substituted Pyridine Derivatives. [URL: https://www.semanticscholar.org/paper/Synthesis-and-(Spectro)electrochemistry-of-Podolan-Hettmanczyk/9248f21975e54d55b058c49e173a7f80905a81ca]
- PubMed. Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. [URL: https://pubmed.ncbi.nlm.nih.gov/17523668/]
- ChemScene. 1013648-04-8 | Methyl 2,6-dichloro-4-methylnicotinate. [URL: https://www.chemscene.
- Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- ResearchGate. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. [URL: https://www.researchgate.
- Sigma-Aldrich. Methyl 2-chloro-4-iodonicotinate | 185041-05-8. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bdph9bcddb18]
- J&K Scientific. Methyl 2,6-dichloro-4-methylnicotinate | 1013648-04-8. [URL: https://www.jk-sci.
- PMC. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8943186/]
- Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.
- Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [URL: https://eprints.soton.ac.uk/415513/1/Accepted_Manuscript_Sonogashira_Coupling.pdf]
- NIH - PubChem. Methyl 2,6-dichloro-4-methylnicotinate | C8H7Cl2NO2 | CID 46911843. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/46911843]
- Faraday Discussions (RSC Publishing). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [URL: https://doi.org/10.1039/D2FD00165A]
- NIH - PubChem. Methyl 2,4-dichloro-6-methylnicotinate | C8H7Cl2NO2 | CID 15171394. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15171394]
- Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [URL: https://www.chemistrysteps.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxFKgornLXm9KCc7o1BI5ew8bIjuoeUyR4SrQwr7NyuGahWwOS0PDZbAlIfNEuioF51n46ziSIJE-Xyg6keqwvzuyDM3-Uwr6lGDeQ63Fe7hj0-47qXrlNUo17_JsJYt0Qu5f8]
- ChemicalBook. 2,6-Dichloroisonicotinic acid synthesis. [URL: https://www.chemicalbook.
- Sigma-Aldrich. 2,6-Dichloro-4-methylnicotinonitrile 97 875-35-4. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/643521]
- Sema. Organic Chemistry Ir And Nmr Cheat Sheet. [URL: https://mirante.sema.ce.gov.
- Iodine in organic synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_mD6-odYJseJfhr1Kc8AlweSPrs6FgEO11wrmzqMcEVgVDmSnM42nWzPcSgNzn4PNP1yZovqZOsSek4wOeVa6RZcy73wf7WPIyBBTsJ8vYAN-iSYaM2mK6EJ1u8MFDcpGjgCFdeBrye49h7-fctKpLHcnz5BbQg_qSy93ITPtf9FFPoxVsL0D1aB8]
- MilliporeSigma. CAS 3618-43-7 | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/mm/108677]
- ChemicalBook. 80012-43-7 | CAS DataBase. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6700078.htm]
- Sigma-Aldrich. Lanthanum nitrate hexahydrate for analysis 10277-43-7. [URL: https://www.sigmaaldrich.com/US/en/product/sial/10020]
- Sigma-Aldrich. Methyl 2,6-dichloropyridine-4-carboxylate 97 42521-09-5. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/675962]
- Jigs Chemical. CAS No. 875-35-4 2,6-Dichloro-4-methylnicotinonitrile. [URL: https://www.jigschemical.com/cas-no-875-35-4.php]
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCgAicnGeA9-dx5VfbY6dYak5IoWp24YlH7UBIBz5jFVkIf3gRd90FXCn_m_Et521KV1KYLReYXTfCzsXcayyM8LeMfadZUPEpUt0fUBb3f08Ks9swSnRlQruqQZ7Izl_5G-XeGVqmWwZ_Tjyg3b7DwcdfAAu6yT0fWnRLoyexTDDLrVqJuL1YcQiER7qKrpsUUESIDEcBPxyxwBMHZm3X_5QQ6kCkunlYRJWmcm3GRQgd_y9m]
- Sigma-Aldrich. Methyl 2-chloro-4-iodonicotinate | 185041-05-8. [URL: https://www.sigmaaldrich.com/IN/en/product/aldrich/bdph9bcddb18]
- ResearchGate. (PDF) Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide. [URL: https://www.researchgate.net/publication/287515124_Synthesis_of_substituted_anilides_of_the_alkaloid_cytisine_and_molecular_structure_of_N-2'6'-dichloro-4'-nitrophenyl-2-N-cytisinoacetamide]
- Sigma-Aldrich. CAS 10277-43-7. [URL: https://www.sigmaaldrich.com/US/en/product/sial/10020]
Sources
- 1. ijres.org [ijres.org]
- 2. Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. shd-pub.org.rs [shd-pub.org.rs]
- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. lehigh.edu [lehigh.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. WERCS Studio - Application Error [assets.thermofisher.com]
- 22. tcichemicals.com [tcichemicals.com]
